molecular formula C17H24N2O5S B4300046 2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-ylmethyl N-phenoxysulfonylcarbamate

2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-ylmethyl N-phenoxysulfonylcarbamate

Cat. No.: B4300046
M. Wt: 368.4 g/mol
InChI Key: VHCVKDWHJIEYJP-UHFFFAOYSA-N
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Description

Octahydro-2H-quinolizin-1-ylmethyl (phenoxysulfonyl)carbamate is a chemical compound with the molecular formula C₁₇H₂₄N₂O₅S It is known for its unique structure, which includes a quinolizidine ring system and a phenoxysulfonyl carbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-ylmethyl N-phenoxysulfonylcarbamate typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Quinolizidine Ring: The quinolizidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Phenoxysulfonyl Group: The phenoxysulfonyl group is introduced through a sulfonylation reaction using phenoxysulfonyl chloride and a suitable base.

    Carbamate Formation: The final step involves the formation of the carbamate group by reacting the intermediate with an isocyanate compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

Octahydro-2H-quinolizin-1-ylmethyl (phenoxysulfonyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phenoxysulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Octahydro-2H-quinolizin-1-ylmethyl (phenoxysulfonyl)carbamate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-ylmethyl N-phenoxysulfonylcarbamate involves its interaction with specific molecular targets. The compound may inhibit enzyme activities by binding to the active site or allosteric sites, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Octahydro-2H-quinolizin-1-ylmethyl (phenylsulfonyl)carbamate: Similar structure but with a phenylsulfonyl group instead of a phenoxysulfonyl group.

    Octahydro-2H-quinolizin-1-ylmethyl (methylsulfonyl)carbamate: Similar structure but with a methylsulfonyl group.

Uniqueness

Octahydro-2H-quinolizin-1-ylmethyl (phenoxysulfonyl)carbamate is unique due to the presence of the phenoxysulfonyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-ylmethyl N-phenoxysulfonylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O5S/c20-17(18-25(21,22)24-15-8-2-1-3-9-15)23-13-14-7-6-12-19-11-5-4-10-16(14)19/h1-3,8-9,14,16H,4-7,10-13H2,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHCVKDWHJIEYJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2CCCC(C2C1)COC(=O)NS(=O)(=O)OC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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